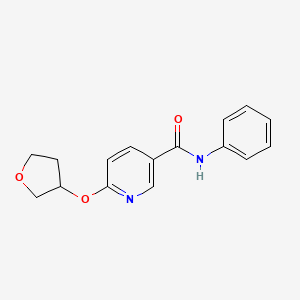
6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound with the molecular formula C16H16N2O3 . It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is quite complex. It contains a phenyl group attached to a nicotinamide moiety through an amide linkage . The nicotinamide moiety is further substituted at the 6-position with a tetrahydrofuran-3-yl oxy group . The presence of multiple bonds, aromatic rings, and heterocyclic structures contribute to the complexity of the molecule .Scientific Research Applications
Cellular Metabolism and Therapeutic Potential
- Nicotinamide, the amide form of vitamin B3, is integral to cellular energy metabolism affecting cellular survival and death through multiple pathways, including oxidative stress modulation. Its roles in immune dysfunction, diabetes, aging-related diseases, and cancer make it a vital component for developing therapeutic strategies (Maiese, Zhao, Hou, & Shang, 2009).
- N-phenyl nicotinamides have been identified as potent inducers of apoptosis, highlighting their potential in anticancer therapy. Structural optimization of these compounds can significantly increase their efficacy in activating caspase in cancer cells (Cai et al., 2003).
Chemical and Biological Activity
- The synthesis and evaluation of nicotinamide derivatives reveal their antimicrobial potential against various bacterial and fungal species, indicating their significance in developing new antimicrobial agents (Patel & Shaikh, 2010).
- Studies on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, like FK866, demonstrate how modulation of the NAD+ biosynthesis pathway can influence cancer cell metabolism, offering insights into cancer therapeutics (Tolstikov et al., 2014).
Pharmacological Applications
- Research on nicotinamide derivatives as Na+/Ca2+ exchange inhibitors suggests potential applications in neuroprotection, particularly in conditions like hypoxia/reoxygenation-induced neuronal damage, indicating the therapeutic possibilities in neurological disorders (Iwamoto & Kita, 2006).
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-13-4-2-1-3-5-13)12-6-7-15(17-10-12)21-14-8-9-20-11-14/h1-7,10,14H,8-9,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLYWVWGQAUHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
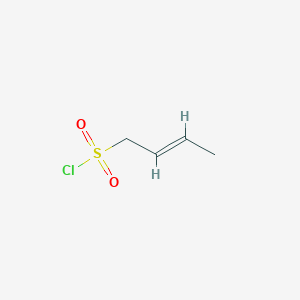
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2357617.png)
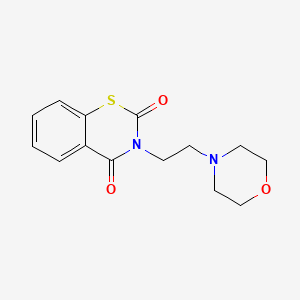
![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
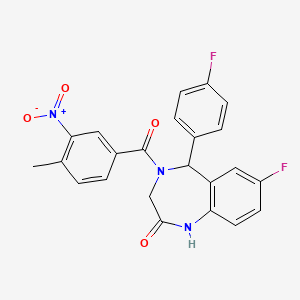
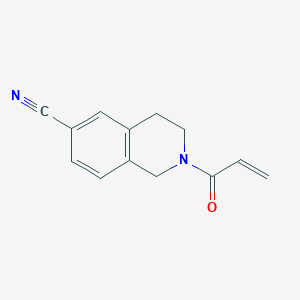
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)
![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)
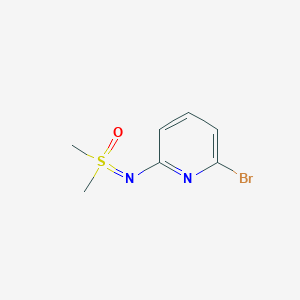
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)
![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)
